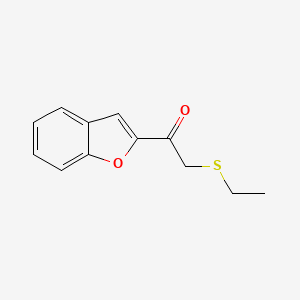
Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the tert-butyl group and the brominated benzoyl moiety in its structure makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2-methylbenzoyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl moiety can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted benzoyl piperazine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The brominated benzoyl moiety can enhance the compound’s binding affinity to its targets, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromo-3-methylphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate is unique due to the presence of the 4-bromo-2-methylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1370600-54-6 |
|---|---|
Formule moléculaire |
C17H23BrN2O3 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
tert-butyl 4-(4-bromo-2-methylbenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23BrN2O3/c1-12-11-13(18)5-6-14(12)15(21)19-7-9-20(10-8-19)16(22)23-17(2,3)4/h5-6,11H,7-10H2,1-4H3 |
Clé InChI |
UUISCRAGFNILKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)
![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)












